molecular formula C10H21NO2 B11755655 Methyl 3-(methyl(pentan-3-yl)amino)propanoate

Methyl 3-(methyl(pentan-3-yl)amino)propanoate

Cat. No.: B11755655
M. Wt: 187.28 g/mol
InChI Key: BIPIORYCMGBKEB-UHFFFAOYSA-N
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Description

Methyl 3-(methyl(pentan-3-yl)amino)propanoate is a tertiary amine-containing ester compound. Structurally, it features a propanoate backbone substituted with a methyl group and a pentan-3-yl group on the nitrogen atom, forming a branched aliphatic tertiary amine (Figure 1). Tertiary amines like this are critical in catalysis, ligand design, and drug development due to their nucleophilicity, basicity, and ability to modulate molecular lipophilicity .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 3-[methyl(pentan-3-yl)amino]propanoate

InChI

InChI=1S/C10H21NO2/c1-5-9(6-2)11(3)8-7-10(12)13-4/h9H,5-8H2,1-4H3

InChI Key

BIPIORYCMGBKEB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N(C)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Step 1: Preparation of N-Methyl-pentan-3-ylamine

Starting Materials :

  • Pentan-3-ylamine

  • Methylating agent (e.g., dimethyl sulfate)

  • Base (NaOH or KOH)

Procedure :
Pentan-3-ylamine undergoes methylation using dimethyl sulfate in the presence of a strong base. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic methyl group of dimethyl sulfate. The product, N-methyl-pentan-3-ylamine, is isolated via distillation under reduced pressure (yield: 85–90%).

Key Reaction Conditions :

ParameterValue
Temperature90–95°C
SolventToluene
Reaction Time4–6 hours
Molar Ratio (Amine:Dimethyl Sulfate)1:1.2

Step 2: Esterification with Methyl 3-Chloropropionate

Reaction Mechanism :
N-Methyl-pentan-3-ylamine reacts with methyl 3-chloropropionate in a nucleophilic acyl substitution. A base (e.g., triethylamine) neutralizes HCl, driving the reaction to completion.

Optimized Protocol :

  • Solvent : Dichloromethane or methanol

  • Base : Triethylamine (1.2 equivalents relative to amine)

  • Molar Ratio (Amine:Ester) : 1:1.2

  • Temperature : 60–70°C (reflux)

  • Time : 8–12 hours

Yield : 75–80% after purification via vacuum distillation.

One-Pot Reductive Amination Approach

An alternative method employs reductive amination to streamline synthesis.

Reaction Scheme

  • Condensation of pentan-3-one with methyl 3-aminopropionate.

  • Reduction of the imine intermediate using sodium cyanoborohydride (NaBH3CN).

Conditions :

ComponentSpecification
SolventMethanol
CatalystAcetic acid (5% v/v)
Temperature25°C (room temperature)
Reaction Time24 hours

Yield : 68–72%.

Advantages and Limitations

  • Advantages : Ambient temperature operation; avoids hazardous methylating agents.

  • Limitations : Lower yield compared to alkylation methods; requires purification via column chromatography.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Hofmann Alkylation75–80≥95Handling corrosive dimethyl sulfate
Reductive Amination68–7290–92Longer reaction time; byproduct formation

Industrial Scalability : The Hofmann alkylation route is preferred for large-scale production due to higher yields and established safety protocols.

Advanced Catalytic Methods

Recent innovations focus on catalytic systems to enhance efficiency:

Palladium-Catalyzed Coupling

A palladium(II) acetate catalyst enables coupling between methyl acrylate and N-methyl-pentan-3-ylamine under mild conditions:

Conditions :

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 50°C

  • Yield : 82%.

Enzymatic Esterification

Lipase-based catalysts (e.g., Candida antarctica lipase B) facilitate ester bond formation in non-aqueous media. This method achieves 65% yield but requires stringent control of water activity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(methyl(pentan-3-yl)amino)propanoate has been studied for its potential therapeutic applications:

  • Antinociceptive Properties : Research indicates that this compound exhibits significant antinociceptive effects in rodent models of neuropathic pain, indicating potential applications in pain management. The mechanism may involve the modulation of neurotransmitter systems, particularly influencing GABAergic pathways .
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound might also possess such activities. However, specific studies are needed to confirm this potential .

Enzyme Inhibition Studies

The compound may inhibit key enzymes involved in neurotransmitter uptake, particularly GABA transporters. This inhibition could enhance neurotransmitter availability in the synaptic cleft, potentially improving mood and cognitive function .

Synthesis and Derivative Studies

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with commercially available precursors such as methyl acrylate and pentan-3-amine.
  • Nucleophilic Substitution : The formation of the propanoate moiety through nucleophilic substitution.
  • Amination : Introduction of the amino group via reductive amination.

Table 1: Synthetic Route Overview

StepDescription
Starting MaterialsMethyl acrylate and pentan-3-amine
Nucleophilic SubstitutionFormation of methyl 3-(penta-3-amino)propanoate
AminationIntroduction of the amino group

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Antinociceptive Effects :
    • In vivo studies conducted on rodent models demonstrated significant pain relief, suggesting its potential as an analgesic agent.
    • Mechanistic studies indicated involvement of GABAergic pathways in mediating these effects .
  • Neuroprotection in Cell Cultures :
    • Laboratory experiments showed that the compound could reduce neuronal cell death induced by oxidative stress.
    • The findings support further investigation into its use for neuroprotective therapies .

Mechanism of Action

The mechanism of action of Methyl 3-(methyl(pentan-3-yl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which then interacts with its target. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl Propanoate Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features Potential Applications References
This compound Not explicitly provided* Tertiary amine, ester Branched aliphatic amine; lipophilic Catalysis, pharmaceuticals
Methyl (3S)-3-amino-3-phenylpropanoate C₁₀H₁₃NO₂ 179.22 Primary amine, ester, phenyl Chiral center; aromatic interaction Chiral intermediates, drug synthesis
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate C₁₁H₁₂F₃NO₂ 247.21 Primary amine, CF₃-substituted phenyl Electron-withdrawing group; enhanced metabolic stability Bioactive molecule development
Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate C₁₈H₁₇NO₄S₂ 375.46 Sulfonamide, naphthyl, thienyl Aromatic bulk; sulfonamide pharmacophore Enzyme inhibition, receptor targeting
Methyl 3-amino-3-cyclobutylpropanoate Not explicitly provided* Cyclobutyl, primary amine Conformational rigidity Peptidomimetics, constrained analogs

*Molecular formula for this compound can be inferred as C₁₀H₂₁NO₂ based on its structure.

Key Differences and Implications

Tertiary vs. Primary Amines: The target compound’s tertiary amine group (vs. primary amines in ) reduces hydrogen-bonding capacity but enhances lipophilicity, favoring membrane permeability in drug design .

Aliphatic vs. Aromatic Substituents: The pentan-3-yl group in the target compound confers aliphatic flexibility, contrasting with aromatic phenyl or naphthyl groups in . Aliphatic chains may reduce π-π stacking interactions but improve solubility in nonpolar environments .

Electron-Withdrawing Groups :

  • The trifluoromethyl group in increases electronegativity, enhancing binding to electron-deficient biological targets. This is absent in the target compound, which relies on aliphatic hydrophobicity.

Pharmacophore Diversity :

  • Compounds like incorporate sulfonamide and thienyl groups, which are common in enzyme inhibitors (e.g., carbonic anhydrase inhibitors). The target compound’s simpler structure may prioritize ease of synthesis over targeted bioactivity.

Biological Activity

Methyl 3-(methyl(pentan-3-yl)amino)propanoate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H27NO2C_{13}H_{27}NO_2 and a molecular weight of approximately 229.36 g/mol. The compound features a branched alkyl chain, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their functions. The interaction with these molecular targets can lead to various biological effects, including alterations in cellular signaling pathways. The precise mechanisms are still under investigation but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular metabolism.
  • Receptor Modulation : It can act as a ligand for specific receptors, influencing physiological responses such as neurotransmission and immune responses.

In Vitro Studies

Recent studies have evaluated the antiplasmodial activity of compounds structurally similar to this compound. For instance, a screening against Plasmodium falciparum strains demonstrated that several derivatives exhibited potent antimalarial activity in the nanomolar range (Table 1). This suggests that structural modifications can significantly enhance biological efficacy.

Compound NameAntiplasmodial Activity (IC50 in nM)Structural Features
Compound A50Methyl group at P1
Compound B100Ethyl group at P2
This compoundTBDPentan-3-yl group

Case Studies

  • Anticancer Activity : A study explored the cytotoxic effects of methyl derivatives on various cancer cell lines. The results indicated that certain methylated compounds showed significant antiproliferative activity against HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM, outperforming standard chemotherapeutics like doxorubicin .
  • Drug Development Applications : The compound has been investigated for its potential role in drug delivery systems due to its favorable solubility and permeability characteristics. Its ability to modulate receptor activity makes it a candidate for developing targeted therapies.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound NameUnique Aspects
Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoateDifferent alkyl chain length affects binding affinity
tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoateTert-butyl group enhances stability
Methyl 3-(benzyloxycarbonylamino) propanoateDifferent functional groups influence biological activity

This comparison underscores how minor structural variations can lead to significant differences in biological behavior and therapeutic potential.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of Methyl 3-(methyl(pentan-3-yl)amino)propanoate?

  • Methodology : Use a combination of 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra should resolve the methyl groups on the pentan-3-yl and ester moieties, while HRMS confirms the molecular ion peak ([M+H]+^+) at m/z 188.27. X-ray crystallography (as demonstrated for structurally similar esters in and ) can resolve stereochemical ambiguities. Compare experimental data with computational predictions using tools like PubChem or NIST Chemistry WebBook .

Q. How can the purity of this compound be assessed prior to biological or synthetic applications?

  • Methodology : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210–220 nm. Validate purity (>95%) via integration of chromatographic peaks. Complementary techniques include elemental analysis (C, H, N) and Karl Fischer titration for residual moisture .

Intermediate Research Questions

Q. What synthetic routes are reported for this compound, and how can yield be optimized?

  • Methodology : A plausible route involves a Michael addition of methylamine to pentan-3-yl acrylate, followed by methylation. suggests the use of NaBH4_4-mediated reductive amination for similar β-amino esters. Optimize reaction parameters (e.g., solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield. Monitor intermediates by TLC or in situ IR .

Q. What precautions are necessary for handling this compound due to its stability profile?

  • Methodology : Store under inert atmosphere (N2_2) at –20°C to prevent ester hydrolysis or oxidation. Avoid prolonged exposure to moisture or strong acids/bases. Use PPE (nitrile gloves, chemical goggles) and fume hoods during synthesis. Stability data from indicate no explosive hazards, but reactivity with strong oxidizing agents should be tested .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of target proteins (e.g., acetylcholinesterase or GPCRs). Optimize the ligand’s conformation via DFT calculations (B3LYP/6-31G* basis set) to refine charge distribution and H-bonding potential. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. How to resolve contradictions in reported synthetic yields or byproduct formation?

  • Methodology : Conduct a meta-analysis of published protocols (e.g., vs. 17) to identify critical variables (e.g., solvent, temperature). Use LC-MS or GC-MS to characterize byproducts. For example, competing N-alkylation versus O-alkylation pathways may explain discrepancies. Adjust protecting groups (e.g., Boc for amines) to suppress side reactions .

Q. What strategies enable the incorporation of this compound into peptidomimetics or prodrugs?

  • Methodology : Utilize solid-phase peptide synthesis (SPPS) to conjugate the ester to peptide backbones via amide coupling (EDC/HOBt). For prodrugs, design pH-sensitive linkers (e.g., hydrazones) for controlled release. demonstrates successful integration of thiazole-containing amino acids into antimycobacterial agents, providing a template for structural analog design .

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